L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine
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Overview
Description
L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine is a peptide compound composed of eight amino acids. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds involving the cysteine residue can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Standard peptide coupling reagents like HBTU or DIC.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from cysteine.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Another peptide with similar inhibitory properties.
Uniqueness
L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine is unique due to its specific sequence and the presence of multiple valine residues, which may confer distinct structural and functional properties compared to other peptides.
Properties
CAS No. |
628715-90-2 |
---|---|
Molecular Formula |
C41H66N8O11S2 |
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C41H66N8O11S2/c1-20(2)30(37(55)43-27(15-17-62-8)35(53)44-28(19-61)41(59)60)46-39(57)33(23(7)50)48-38(56)31(21(3)4)45-36(54)29-10-9-16-49(29)40(58)32(22(5)6)47-34(52)26(42)18-24-11-13-25(51)14-12-24/h11-14,20-23,26-33,50-51,61H,9-10,15-19,42H2,1-8H3,(H,43,55)(H,44,53)(H,45,54)(H,46,57)(H,47,52)(H,48,56)(H,59,60)/t23-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
InChI Key |
AVUSACDECVNLPZ-SKNNCZSJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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